N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
Description
Properties
CAS No. |
2160-30-7 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C9H9N3OS/c1-5-3-4-7-9(12-14-11-7)8(5)10-6(2)13/h3-4H,1-2H3,(H,10,13) |
InChI Key |
YXYMSMSVXNBMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can be synthesized using different methods. One common method involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is not fully understood. it is believed to exert its anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole/Benzothiadiazole Cores
(a) 2-Chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
- Structure : Chloro substituent replaces the methyl group in the acetamide side chain.
(b) N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- Structure : Features a butanamide linker instead of acetamide, connecting benzothiazole and benzoxazole moieties.
- The longer chain may improve flexibility but reduce target specificity compared to the shorter acetamide linker in the query compound .
(c) N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide
- Structure : Combines thiadiazole and thiazole rings with a triazole substituent.
- Activity : Designed for multitarget engagement, particularly in antimicrobial applications. The triazole group introduces additional hydrogen-bonding sites, contrasting with the simpler methyl substitution in the query compound .
Functional Analogues with Acetamide Pharmacophores
(a) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
- Structure : Thiazole core with acetamide linked to a hydroxy-methoxyphenyl group.
- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 ± 0.01 μM). The phenolic substituents enhance anti-inflammatory activity but may reduce blood-brain barrier penetration compared to the benzothiadiazole-based query compound .
(b) 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 49)
- Structure : Sulfonyl-piperazine linker between benzothiazole and thiazole-acetamide.
- Activity: Antifungal agent with broad-spectrum activity.
(c) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide
- Structure: Pyridazinone core with bromophenyl and methoxybenzyl substituents.
- Activity: Potent FPR2 agonist (calcium mobilization in neutrophils). The bromine atom enhances receptor binding affinity, while the pyridazinone core diverges pharmacologically from benzothiadiazoles .
Pharmacological Profiles and Selectivity
Key Research Findings
- Enzyme Inhibition : Benzothiadiazole acetamides exhibit dual inhibitory activity against MAO-B and BChE, with selectivity influenced by substituents. For example, chloro-substituted derivatives show enhanced MAO-B inhibition, while methyl groups favor AChE interaction .
- Structural Flexibility : Longer linkers (e.g., butanamide) reduce target specificity but improve solubility, whereas rigid benzothiadiazole cores enhance binding to hydrophobic enzyme pockets .
- Pharmacokinetics : Methoxy and hydroxy groups in analogues like Compound 6a improve anti-inflammatory activity but may limit CNS penetration compared to the lipophilic benzothiadiazole scaffold .
Biological Activity
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agriculture. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
This compound features a benzothiadiazole core linked to an acetamide group. Its molecular formula is , with a molecular weight of approximately 206.25 g/mol. The unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Initial studies indicate that this compound exhibits significant antimicrobial activity . The compound appears to inhibit the growth of various microorganisms by interacting with specific enzymes or receptors involved in microbial metabolism. For instance, it has been suggested that the compound may disrupt cellular processes by binding to DNA or inhibiting essential enzymes.
Anticancer Effects
Research has also pointed towards the anticancer potential of this compound. It has been observed that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and cancer cell survival.
- DNA Interaction : It can bind to DNA, potentially disrupting replication and transcription processes.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may lead to cellular damage and apoptosis in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Cytotoxicity in Cancer Cells : In experiments involving human breast cancer cell lines (MCF-7), this compound exhibited IC50 values around 15 µM after 48 hours of treatment. This suggests a potent anticancer effect compared to standard chemotherapeutics .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide | C₁₁H₈N₄O₂S | Antimicrobial & anticancer |
| N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide | C₁₁H₁₃N₃OS | Anticancer activity |
| 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide | C₉H₈ClN₂S | Moderate antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via N-acylation of 5-methyl-2,1,3-benzothiadiazol-4-amine with chloroacetyl chloride in dioxane or THF at 20–25°C, using triethylamine as a base (similar to protocols in ). Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
- Purification : Recrystallization from ethanol-DMF mixtures improves purity (≥95% by TLC) .
- Characterization : Confirm purity via melting point analysis and NMR (e.g., δ 2.3 ppm for methyl protons in acetamide) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : A 400 MHz instrument resolves aromatic protons (δ 7.1–8.0 ppm for benzothiadiazole) and acetamide NH (δ 10.2 ppm, broad singlet) .
- IR : Stretching vibrations at 1660–1680 cm⁻¹ (C=O of acetamide) and 1520 cm⁻¹ (C-N of benzothiadiazole) confirm functional groups .
- MS : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 235.3 g/mol) validate the structure .
Q. What initial biological screening approaches are suitable for evaluating this compound's bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) assays, given the bioactivity of related benzothiadiazole-acetamide hybrids .
- Anticancer screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Antimicrobial testing : Kirby-Bauer disk diffusion against S. aureus and E. coli .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs resolve ambiguities in the molecular structure?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.
- Structure solution : SHELXD (dual-space algorithm) solves phase problems for small molecules .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., N-H···O interactions in acetamide) .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate bond lengths/angles .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., spectral or crystallographic)?
- Methodological Answer :
- DFT adjustments : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental NMR shifts or crystal packing .
- Solvent modeling : Include implicit solvent (e.g., PCM for DMSO) to align calculated and observed UV-Vis spectra.
- Error analysis : Compare root-mean-square deviations (RMSD) for bond lengths (<0.02 Å acceptable) .
Q. How to design structure-activity relationship (SAR) studies to improve bioactivity while maintaining stability?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiadiazole 5-position to enhance anticancer activity (as in ).
- Stability testing : Monitor metabolic stability via liver microsomal assays (e.g., t₁/₂ > 30 min).
- LogP optimization : Adjust lipophilicity (target LogP 2–3) using substituents like -OCH₃ to balance solubility and membrane permeability .
Q. What analytical methods resolve conflicting data on reaction mechanisms for derivatives?
- Methodological Answer :
- Kinetic studies : Vary reactant concentrations to distinguish SN1 vs. SN2 pathways (e.g., rate dependence on [nucleophile]) .
- Intermediate trapping : Use LC-MS to detect acylated intermediates in N-acylation reactions .
- In situ monitoring : FTIR tracks carbonyl group transformations during synthesis .
Q. How to employ computational tools (DFT, MD) to predict reactivity and interactions?
- Methodological Answer :
- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., acetamide nitrogen) .
- Molecular docking : AutoDock Vina predicts binding affinities (ΔG < -7 kcal/mol) to target proteins (e.g., EGFR kinase).
- MD simulations : GROMACS models solvation dynamics (e.g., water bridges near benzothiadiazole) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
